REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)([O-])(=O)=O.[CH3:12][NH2:13].[ClH:14].[CH:15]([OH:18])([CH3:17])[CH3:16].[CH2:19]([OH:21])[CH3:20]>>[ClH:14].[O:18]1[CH2:20][CH2:19][O:21][CH2:16][CH:15]1[CH2:17][NH:13][CH3:12] |f:5.6|
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Name
|
|
Quantity
|
7.76 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
62 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
116 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The resulting solution was then concentrated via atmospheric distillation to a volume of ˜15 L
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Type
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CUSTOM
|
Details
|
was held at 50° C. while NaOEt
|
Type
|
ADDITION
|
Details
|
1.05 equiv) was added, along with MTBE (47 L) each in two alternating portions
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium tosylate
|
Type
|
WASH
|
Details
|
The solids were washed with MTBE (15.5 L)
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Type
|
DISTILLATION
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Details
|
switched to isopropanol via atmospheric distillation
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Type
|
CUSTOM
|
Details
|
the temperature <60° C
|
Type
|
CONCENTRATION
|
Details
|
the batch was concentrated via atmospheric distillation to a total volume of ˜30 L
|
Type
|
CUSTOM
|
Details
|
was held at 50° C. until a slurry
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The solids were filtered
|
Type
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WASH
|
Details
|
washed with 1:1 heptane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
isopropanol (15 L) and dried
|
Type
|
CUSTOM
|
Details
|
to give 22B-3 as a white solid
|
Name
|
|
Type
|
|
Smiles
|
Cl.O1C(COCC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |